molecular formula C20H21NO5S B2942590 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034607-12-8

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2942590
CAS No.: 2034607-12-8
M. Wt: 387.45
InChI Key: IUZXYABHDJCJIW-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized via the reaction of a suitable amine with a thioamide, followed by cyclization.

    Coupling of the Two Moieties: The final step involves coupling the dihydrobenzo[b][1,4]dioxin moiety with the thiazepane ring through a carbonylation reaction, often using reagents like phosgene or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the dihydrobenzo[b][1,4]dioxin moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is investigated for its potential pharmacological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety can engage in π-π interactions, while the thiazepane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dihydrobenzo[b][1,4]dioxin Derivatives: Compounds like 2,3-dihydrobenzo[b][1,4]dioxin itself or its simple derivatives.

    Thiazepane Derivatives: Compounds containing the thiazepane ring, such as 1,4-thiazepane-1,1-dioxide.

Uniqueness

What sets (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone apart is the combination of these two moieties in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-20(18-14-25-16-8-4-5-9-17(16)26-18)21-11-10-19(27(23,24)13-12-21)15-6-2-1-3-7-15/h1-9,18-19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZXYABHDJCJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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